molecular formula C26H24FN5 B2530521 11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile CAS No. 442567-35-3

11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile

Cat. No.: B2530521
CAS No.: 442567-35-3
M. Wt: 425.511
InChI Key: HPPFNLZAMLZQAO-UHFFFAOYSA-N
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Description

The compound “11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile” is a complex organic molecule with the molecular formula C26H24FN5 . It is not intended for human or veterinary use and is available for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorobenzyl group attached to a piperazine ring, which is further connected to a dihydrobenzoimidazocyclopentapyridine core with a carbonitrile group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 425.511 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Radiosynthesis and Imaging Applications

A compound structurally similar to 11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile, labeled with carbon-11, has been developed for in vivo imaging of the NR2B NMDA receptor system using positron emission tomography (PET). This NR2B selective NMDA receptor antagonist demonstrates high affinity and selectivity for NR2B receptors, making it a promising tool for neurological studies (Labas et al., 2009).

Synthetic Methodologies

The compound's core structure, benzo[4,5]imidazo[1,2-a]pyridine derivatives, has been synthesized through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various ethyl 2,4-dioxo-4-arylbutanoate derivatives. This process, facilitated by piperidine in refluxing ethanol, yields products in good to excellent yields, highlighting a pathway for the synthesis of related compounds (Goli-Garmroodi et al., 2015).

Potential Therapeutic Applications

Compounds structurally related to this compound have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds, designed with inspiration from the lead compound donepezil, have shown promising results in both in-vivo and in-vitro evaluations for anti-Alzheimer's activity, suggesting potential therapeutic applications (Gupta et al., 2020).

Antimicrobial and Antituberculosis Activity

Certain benzylated analogs, including those related to the structure of interest, have demonstrated activity against Mycobacterium tuberculosis, showcasing potential as novel antimicrobial agents. One such compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis drugs (Jeankumar et al., 2013).

Receptor Binding Applications

Another compound closely related to this compound was synthesized for its potential as a dopamine D4 receptor ligand. Through in vitro receptor binding assays, it demonstrated significant affinity constants for D4, D2, and D3 receptors, suggesting its utility in neuropharmacological research and potential therapeutic applications (Fang-wei, 2013).

Biochemical Analysis

Biochemical Properties

The biochemical properties of GNF-Pf-5563 are largely related to its interaction with ENTs. ENTs are proteins that facilitate the transport of nucleosides across cell membranes, playing a crucial role in nucleotide synthesis and regulation of adenosine function . GNF-Pf-5563 has been shown to inhibit ENTs, particularly ENT2, in a non-competitive and irreversible manner .

Cellular Effects

In cellular contexts, GNF-Pf-5563 has been shown to decrease the sensitivity of cells to various antimalarial compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-5563 may influence cell function by modulating the activity of ENTs and thereby altering the cellular uptake of nucleosides and nucleoside analogues .

Molecular Mechanism

The molecular mechanism of GNF-Pf-5563 involves its binding to ENTs, inhibiting their function. This inhibition is thought to occur in a non-competitive and irreversible manner, suggesting that GNF-Pf-5563 may bind to a site on the ENT that is distinct from the nucleoside binding site

Temporal Effects in Laboratory Settings

Given its irreversible mode of action, it is likely that the effects of GNF-Pf-5563 persist for some time after the compound has been introduced to the system .

Metabolic Pathways

Given its role as an inhibitor of ENTs, it is likely that GNF-Pf-5563 impacts the metabolism of nucleosides and nucleoside analogues .

Transport and Distribution

The transport and distribution of GNF-Pf-5563 within cells and tissues are likely mediated by its interaction with ENTs. As ENTs are responsible for the transport of nucleosides across cell membranes, it is plausible that GNF-Pf-5563 is similarly transported .

Subcellular Localization

The subcellular localization of GNF-Pf-5563 is not explicitly documented in the literature. Given that ENTs are typically located in the cell membrane, it is likely that GNF-Pf-5563 is also localized to this region due to its interaction with these transporters .

Properties

IUPAC Name

16-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5/c27-19-10-8-18(9-11-19)17-30-12-14-31(15-13-30)26-21-5-3-4-20(21)22(16-28)25-29-23-6-1-2-7-24(23)32(25)26/h1-2,6-11H,3-5,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPFNLZAMLZQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CC6=CC=C(C=C6)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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